4-Chloro-3-nitrobenzenesulfonic acid
Overview
Description
4-Chloro-3-nitrobenzenesulfonic acid: is an organic compound with the molecular formula C6H4ClNO5S . It is a white flaky crystal that is easily soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrobenzenesulfonic acid can be synthesized by the nitration of p-chlorobenzenesulfonic acid . The process involves adding p-chlorobenzenesulfonic acid and 98% sulfuric acid into a reaction pot, cooling the mixture to 20°C, and then adding 67% nitric acid solution under stirring. The reaction is carried out at 40°C for half an hour, followed by salting out, filtering, acidifying, and filtering again to obtain the finished product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of oleum and thionyl chloride or chlorosulfonic acid at temperatures ranging from 40 to 120°C under normal pressure . This method ensures a higher yield and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like or in aqueous or alcoholic solutions.
Reduction: with a or with .
Oxidation: Strong oxidizing agents like or .
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: .
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-Chloro-3-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with other molecules. The sulfonic acid group can form strong ionic bonds, making the compound useful in various applications .
Comparison with Similar Compounds
- 4-Nitrobenzenesulfonic acid
- 3-Nitrobenzenesulfonic acid
- 2-Chloro-5-nitrobenzenesulfonic acid
Comparison: 4-Chloro-3-nitrobenzenesulfonic acid is unique due to the presence of both chloro and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to 4-Nitrobenzenesulfonic acid, the chloro group in this compound increases its reactivity in substitution reactions. Similarly, the position of the nitro group in 2-Chloro-5-nitrobenzenesulfonic acid affects its chemical behavior differently than in this compound .
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWNMFDAOACCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059519 | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-18-6 | |
Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7827 | |
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Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-3-nitrobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B8TXV456R | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on quantifying 4-Chloro-3-nitrobenzenesulfonic acid?
A1: The research highlights the importance of accurate quantification of this compound and its impurities. This compound is often used as a chemical intermediate in various synthesis processes. Having a reliable and sensitive method, like the HPLC method described in the paper [], is crucial for quality control during production. Knowing the exact content of the compound and the presence of any impurities is vital for ensuring the efficiency and safety of downstream processes that utilize this chemical.
Q2: What were the key findings of the study regarding the analysis of this compound?
A2: The study successfully demonstrated a high-performance liquid chromatography (HPLC) method for analyzing this compound []. By optimizing various chromatographic conditions like the detection wavelength and mobile phase composition, the researchers achieved good separation between this compound and its impurities. Furthermore, they used an external standard method to quantify the compound, allowing for accurate determination of its concentration in samples.
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